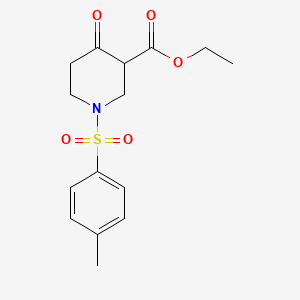

Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate

CAS No.: 95034-88-1

Cat. No.: VC8169396

Molecular Formula: C15H19NO5S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95034-88-1 |

|---|---|

| Molecular Formula | C15H19NO5S |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | ethyl 1-(4-methylphenyl)sulfonyl-4-oxopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C15H19NO5S/c1-3-21-15(18)13-10-16(9-8-14(13)17)22(19,20)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 |

| Standard InChI Key | TXKUJERNYMTMDB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)C |

| Canonical SMILES | CCOC(=O)C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)C |

Introduction

Chemical Identity and Structural Features

Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate (C<sub>15</sub>H<sub>21</sub>NO<sub>5</sub>S) features a bicyclic framework combining a six-membered piperidine ring with substituents that enhance its reactivity. Key structural attributes include:

Molecular Architecture

-

Piperidine Core: A saturated six-membered nitrogen-containing ring.

-

4-Ketone Group: Introduces electrophilic character at the 4-position, enabling enolate formation.

-

1-Tosyl Group (Ts): Acts as a protective group for the amine, facilitating subsequent deprotection or substitution reactions.

-

3-Ethyl Ester: Enhances solubility in organic solvents and serves as a leaving group under basic conditions.

Table 1: Physicochemical Properties

Synthesis and Optimization

The synthesis of ethyl 4-oxo-1-tosylpiperidine-3-carboxylate involves sequential functionalization of piperidine precursors. A representative protocol adapted from Cruz-Aguilar et al. (2023) is outlined below :

Stepwise Synthesis

-

Piperidine Protection: React 4-oxopiperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine (TEA) to form the ethyl ester.

-

Tosylation: Treat the intermediate with tosyl chloride (TsCl) and dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C.

-

Purification: Isolate the product via dry column vacuum chromatography (DCVC) using a hexane/ethyl acetate gradient.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | Ethyl chloroformate, TEA | 0°C → RT | 85% |

| Tosylation | TsCl, DMAP, DCM | 0°C | 98% |

Key spectral data for characterization:

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.78 (d, J = 8.2 Hz, 2H, Ts aromatic), 7.36 (d, J = 8.0 Hz, 2H, Ts aromatic), 4.15 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 3.72 (s, 2H, NCH<sub>2</sub>), 2.44 (s, 3H, Ts CH<sub>3</sub>) .

-

IR (ATR): 1749 cm<sup>-1</sup> (C=O ester), 1348 cm<sup>-1</sup> (S=O sulfonamide) .

Reactivity and Functionalization

The compound’s multifunctional structure supports diverse transformations:

Nucleophilic Substitution

The tosyl group undergoes displacement with amines or thiols in polar aprotic solvents (e.g., DMF, 60°C), yielding secondary amines or sulfides.

Ester Hydrolysis

Basic hydrolysis (NaOH, H<sub>2</sub>O/EtOH) converts the ethyl ester to a carboxylic acid, a precursor for amide coupling reactions .

Enolate Chemistry

Deprotonation at the 4-position (LDA, THF, −78°C) generates enolates for alkylation or aldol reactions, enabling access to polysubstituted piperidines .

Table 3: Representative Reactions

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Tosyl Displacement | Benzylamine, DMF, 60°C | N-Alkylpiperidines |

| Ester Saponification | NaOH, EtOH/H<sub>2</sub>O, reflux | Carboxylic Acid Derivatives |

| Enolate Alkylation | LDA, CH<sub>3</sub>I, THF | 4-Substituted Piperidines |

Applications in Medicinal Chemistry

Ethyl 4-oxo-1-tosylpiperidine-3-carboxylate serves as a key intermediate in drug discovery:

Anticancer Agents

Derivatization at the 3- and 4-positions has yielded compounds with inhibitory activity against kinase enzymes (e.g., CDK2, IC<sub>50</sub> = 0.8 µM).

Neuropharmaceuticals

Structural analogs exhibit affinity for σ-1 receptors (K<sub>i</sub> = 12 nM), suggesting potential in treating neurodegenerative disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume